molecular formula C13H19N3O4 B2639861 (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid CAS No. 2220111-42-0

(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Cat. No. B2639861
M. Wt: 281.312
InChI Key: UZDUDRJHTAXDSH-VOTSOKGWSA-N
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Description

The compound “(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

Scientific Research Applications

  • Divergent Synthesis Applications : A study demonstrated that starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and β,β,β and α,β-substituted enamines, a careful choice of solvents and temperatures allows the divergent synthesis of various compounds including 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester, and 1-amino-pyrroles. This indicates the compound's potential in facilitating diverse synthetic routes (Rossi et al., 2007).

  • Supramolecular Structures : Another study focused on the hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates, which are related to (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid. It was found that molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by two independent N-H...O hydrogen bonds into a chain of edge-fused and alternating rings (Portilla et al., 2007).

  • Reactivity for Biological Compounds : A study on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a related compound, explored its synthesis from sodium azide and investigated the reactivity of the compound under various agents. This research is indicative of the potential applications of such compounds in synthesizing biologically active derivatives (Mironovich & Shcherbinin, 2014).

  • Catalyst for Polymerization : Pyrazolyl compounds were used to form bidentate complexes with zinc(II), which acted as catalysts for the copolymerization of CO2 and cyclohexene oxide. This demonstrates the potential application of similar compounds in industrial polymerization processes (Matiwane, Obuah, & Darkwa, 2020).

  • Synthesis of Antibacterial Agents : A study described the design, synthesis, and evaluation of antibacterial activity of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-a]pyrazin-6-yl] Ethan-1-Amine derivatives. It illustrates the compound's relevance in developing new antibacterial agents (Prasad, 2021).

properties

IUPAC Name

(E)-3-[2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-5-16-10(6-7-11(17)18)9(8-14-16)15-12(19)20-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,19)(H,17,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDUDRJHTAXDSH-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

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